molecular formula C15H26N6O B2657409 1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea CAS No. 920485-78-5

1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2657409
CAS RN: 920485-78-5
M. Wt: 306.414
InChI Key: USVSEDITCMYRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, also known as CYT-200, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its biological activity.

Scientific Research Applications

Synthesis and Material Applications

Synthesis of Cyclic Dipeptidyl Ureas

A study by Sañudo et al. explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating the formation of new cyclic dipeptidyl ureas through Ugi reactions. These compounds, including cyclic ureas, are crucial in designing pseudopeptidic materials and understanding their molecular structures through X-ray diffraction, suggesting potential applications in designing novel materials and catalysts (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Formation of Oligomeric and Macrocyclic Ureas

The work by Gube et al. on the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine highlights the potential of urea derivatives in creating defined cyclic structures. Such research underlines the significance of ureas in constructing complex molecular architectures, which could have applications ranging from nanotechnology to the development of new materials (Gube, Komber, Sahre, Friedel, Voit, & Böhme, 2012).

Chemical Synthesis and Reactions

Conformational Adjustments in Urea and Thiourea Assemblies

Phukan and Baruah's study on urea and thiourea derivatives reveals how conformational adjustments affect the synthesis and properties of these compounds. Their research into the self-assembly and reactivity of these compounds could inform the design of pharmaceuticals and materials with specific molecular interactions (Phukan & Baruah, 2016).

Solvent-Free Synthesis of Substituted Ureas

The development of environmentally friendly chemical processes is demonstrated by Jiang et al., who explored the solvent-free synthesis of disubstituted ureas from amines and CO2. This research is significant for green chemistry, offering a sustainable method to produce urea derivatives, which are important in various industrial applications (Jiang, Ma, Zhou, Liang, Zhang, & Han, 2008).

Molecular Interactions and Gelation

Anion Tuning of Rheology and Gelation

Research by Lloyd and Steed on urea derivatives that form hydrogels in various acidic conditions highlights the role of anions in tuning the physical properties of gels. This insight into molecular interactions could be applied in designing new materials for biomedical applications, such as drug delivery systems (Lloyd & Steed, 2011).

properties

IUPAC Name

1-cyclohexyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVSEDITCMYRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.